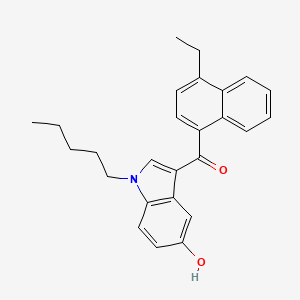

(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone

描述

JWH 210 5-hydroxyindole metabolite: is a derivative of the synthetic cannabinoid JWH 210. It is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. This compound is an expected metabolite of JWH 210, detectable both in serum and urine .

准备方法

合成路线和反应条件: JWH 210 5-羟基吲哚代谢产物的合成涉及 JWH 210 的羟基化。 反应通常需要特定的条件,例如羟基化剂的存在以及受控的温度和压力设置 .

化学反应分析

反应类型: JWH 210 5-羟基吲哚代谢产物会发生各种化学反应,包括:

氧化: 羟基可以进一步氧化形成不同的衍生物。

还原: 该化合物可以发生还原反应来改变其官能团。

取代: 羟基可以在特定条件下被其他官能团取代.

常用试剂和条件:

氧化: 常见的氧化剂如高锰酸钾或三氧化铬。

还原: 还原剂如氢化铝锂或硼氢化钠。

主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成酮或羧酸,而取代反应可以生成各种烷基或酰基衍生物 .

科学研究应用

化学: JWH 210 5-羟基吲哚代谢产物被用作法医化学和毒理学中的分析参考标准。 它有助于识别和量化生物样品中的合成大麻素 .

生物学: 在生物学研究中,该化合物被用来了解合成大麻素的代谢和药代动力学。 它提供了对这些化合物如何在体内被处理以及它们的潜在作用的见解 .

医学: 虽然 JWH 210 5-羟基吲哚代谢产物的直接医疗应用有限,但其母体化合物 JWH 210 正在研究其潜在的治疗作用,例如止痛和抗炎特性 .

工业: 在工业中,JWH 210 5-羟基吲哚代谢产物被用于开发新的合成大麻素和相关化合物。 它作为质量控制和监管合规的参考物质 .

作用机制

JWH 210 5-羟基吲哚代谢产物的作用机制尚不完全清楚。已知其母体化合物 JWH 210 作为强效的大麻素受体激动剂,作用于 CB1 和 CB2 受体。 这种相互作用导致各种生理效应,包括情绪和感知改变、止痛和抗炎反应 .

相似化合物的比较

类似化合物:

JWH 018: 另一种具有类似效果但代谢途径不同的合成大麻素。

JWH 073: 结构与 JWH 210 类似,但结合亲和力和代谢谱不同。

AM-2201: 具有类似作用机制但化学结构不同的合成大麻素.

独特性: JWH 210 5-羟基吲哚代谢产物由于其独特的羟基化模式而独一无二,这种模式影响其代谢稳定性和在生物样品中的检测。 这使其成为法医和毒理学研究中宝贵的参考标准 .

生物活性

Overview

(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors CB₁ and CB₂. This compound is structurally related to other synthetic cannabinoids and has been identified in various herbal blends. Its biological activity is primarily mediated through the endocannabinoid system, affecting a wide range of physiological processes.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1427325-81-2 |

| Molecular Formula | C26H27NO2 |

| Molecular Weight | 399.50 g/mol |

Target Receptors

JWH-210 primarily targets the cannabinoid receptors:

- CB₁ Receptors : Predominantly located in the brain, involved in modulating neurotransmitter release.

- CB₂ Receptors : Mainly found in peripheral tissues and immune cells, playing a role in immune response modulation.

Mode of Action

Upon binding to these receptors, JWH-210 initiates a cascade of intracellular signaling pathways:

- G-protein Coupled Receptor Activation : Binding activates G-proteins that influence cyclic AMP (cAMP) levels.

- Intracellular Signaling Cascades : This leads to the activation of various protein kinases and changes in gene expression.

Pharmacological Effects

Research indicates that JWH-210 exhibits several pharmacological effects:

- Pain Perception Alteration : Users report changes in pain sensitivity.

- Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.

- Neurotoxicity Risks : High doses may lead to neurotoxic effects, warranting caution in usage.

Study 1: Pain Modulation

A study evaluated the effects of JWH-210 on pain perception in animal models. The results indicated that administration of JWH-210 significantly reduced pain responses compared to control groups. This suggests its potential utility in pain management therapies.

Study 2: Inflammatory Response

In vitro studies demonstrated that JWH-210 can modulate inflammatory cytokine production in immune cells. The compound was shown to reduce levels of pro-inflammatory markers, indicating its potential as an anti-inflammatory agent.

Safety and Toxicology

While JWH-210 shows promise for various therapeutic applications, safety profiles indicate potential risks:

- Neurotoxicity at High Doses : Animal studies suggest that excessive doses may lead to adverse neurological outcomes.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone, and how can reaction conditions be tailored to improve yield?

- Methodology : Start with condensation reactions in ethanol or DMF using KOH or HCl as catalysts, as demonstrated in analogous naphthalene-indole hybrids . Optimize solvent polarity (e.g., ethanol vs. DMF) to enhance intermediate stability. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:2 molar ratios for ketone-aldehyde coupling) to minimize side products . Recrystallization in ethanol or toluene improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Use 1H/13C NMR to confirm the indole C3-methanone linkage (δ ~3.8–4.2 ppm for CH₂ groups) and naphthalene substituents (δ ~7.0–8.5 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). X-ray crystallography (as in analogous pyrazole-methanones) resolves stereochemistry . HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) .

Q. How can preliminary biological screening (e.g., antimicrobial activity) be designed for this compound?

- Methodology : Follow protocols from chlorinated naphthalene-indole derivatives: test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. What role do substituents (e.g., ethylnaphthalene, pentylindole) play in modulating biological activity, and how can this be systematically investigated?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing ethyl with methyl or propyl on the naphthalene ring). Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability. Use molecular docking to predict interactions with targets like bacterial topoisomerases .

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the electronic structure and binding mechanisms of this compound?

- Methodology : Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and dipole moments, which influence reactivity. Molecular dynamics simulations in lipid bilayers predict pharmacokinetic behavior (e.g., blood-brain barrier penetration). Validate with experimental dipole moment data from solvatochromic shifts .

Q. How should researchers address contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy)?

- Methodology : Investigate metabolic stability via liver microsome assays (e.g., CYP450 metabolism). Use pharmacokinetic profiling (plasma t½, AUC) to identify bioavailability issues. Modify the hydroxyl group (e.g., prodrug derivatization) to enhance solubility or reduce first-pass metabolism .

Q. What strategies can mitigate environmental risks during large-scale synthesis or disposal of this compound?

属性

IUPAC Name |

(4-ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-3-5-8-15-27-17-24(23-16-19(28)12-14-25(23)27)26(29)22-13-11-18(4-2)20-9-6-7-10-21(20)22/h6-7,9-14,16-17,28H,3-5,8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBLEUDMHIXXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=C(C4=CC=CC=C43)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017822 | |

| Record name | JWH-210 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-81-2 | |

| Record name | JWH-210 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。